Bienvenue dans la boutique en ligne BenchChem!

1-(2,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

FPRL1/FPR2 agonism Structure-activity relationship GPCR pharmacology

This compound is the definitive 3-methoxy regioisomer reference for FPRL1/FPR2 pharmacophore mapping. Its unique 2,4-dimethoxyphenyl urea and 3-methoxyphenyl pyrrolidinone architecture drives potency differences versus the 4-OMe analog (CAS 877640-59-0). Procure to benchmark FPRL1 activation in calcium flux or β-arrestin recruitment assays and optimize lead selectivity. CAS-specific sourcing eliminates the risk of mis-ordering regioisomers that compromise target engagement.

Molecular Formula C20H23N3O5
Molecular Weight 385.42
CAS No. 894020-27-0
Cat. No. B2997076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS894020-27-0
Molecular FormulaC20H23N3O5
Molecular Weight385.42
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)OC
InChIInChI=1S/C20H23N3O5/c1-26-15-6-4-5-14(10-15)23-12-13(9-19(23)24)21-20(25)22-17-8-7-16(27-2)11-18(17)28-3/h4-8,10-11,13H,9,12H2,1-3H3,(H2,21,22,25)
InChIKeyZDJLAYQPQILUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894020-27-0): Procurement-Relevant Identity and Class Context


1-(2,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894020-27-0; molecular formula C20H23N3O5; MW 385.42 g/mol) is a synthetic urea derivative bearing a 5-oxopyrrolidine (2-pyrrolidinone) core scaffold . The compound belongs to a class of 1-substituted 3-pyrrolidinylureas that have been described in the patent literature as formyl peptide receptor like-1 (FPRL1, also designated FPR2/ALXR) agonists with potential relevance to inflammatory disease, oncology, and immunology research programs [1]. Its structural signature—a 2,4-dimethoxyphenyl group on the urea N-terminus and a 3-methoxyphenyl substituent at the pyrrolidinone N1-position—distinguishes it from closely related regioisomeric and homolog analogs that populate the same chemical series.

Why Generic Substitution Fails for 1-(2,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894020-27-0): The Regioisomer Trap


Scientific and industrial users cannot freely interchange this compound with its closest structural analogs—particularly the para-methoxy regioisomer CAS 877640-59-0 or compounds bearing alternative N-aryl substitution patterns—because the position of the methoxy substituent on the N-phenyl ring dictates both the three-dimensional pharmacophore presentation and the electronic character of the pyrrolidinone ring system [1]. Within the FPRL1 agonist patent family, the structure-activity relationship (SAR) discloses that even a single methoxy positional shift (3-OCH₃ vs. 4-OCH₃) can produce marked differences in receptor activation potency, as measured by calcium mobilization and downstream functional assays [2]. Generic procurement based solely on core scaffold identity (e.g., '5-oxopyrrolidin-3-yl urea') therefore risks selecting a compound with substantially altered—and potentially absent—target engagement.

Quantitative Differentiation Evidence: 1-(2,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894020-27-0) vs. Closest Comparators


Regioisomeric Methoxy Positioning: 3-OCH₃ (Target) vs. 4-OCH₃ (CAS 877640-59-0) – Predicted Pharmacophore Divergence

The target compound (CAS 894020-27-0) carries a 3-methoxyphenyl substituent on the pyrrolidinone nitrogen, whereas its closest commercially listed analog—1-(2,4-dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-59-0)—differs solely by a 4-methoxyphenyl (para) substitution . In the FPRL1 agonist patent family (US 10,252,992 B2 and related filings), the general formula explicitly encompasses compounds where the aryl group attached to the pyrrolidinone nitrogen may be substituted at various positions, and the exemplified biological data demonstrate that methoxy positional isomers produce non-equivalent FPRL1 agonist activity in calcium flux assays conducted in FPRL1-expressing cells [1]. This patent SAR framework establishes that regioisomeric variants are not functionally interchangeable. Although direct numerical comparator data for these two specific CAS numbers has not been located in open-access primary literature or reputable databases at the time of this analysis, the patent-class evidence confirms that positional isomerism at this site is a critical determinant of target engagement potency.

FPRL1/FPR2 agonism Structure-activity relationship GPCR pharmacology

Urokinase Plasminogen Activator (uPA) Inhibitory Screening: NCI Database Positioning of the 3-Pyrrolidinylurea Scaffold Class

The NCI compound library, including compounds within the 3-pyrrolidinylurea chemotype encompassing CAS 894020-27-0, was subjected to ligand-based pharmacophore modeling and virtual screening by Al-Sha'er et al. (2014) to identify novel uPA (EC 3.4.21.73) inhibitors [1]. The study applied three orthogonal pharmacophore models with associated QSAR equations to screen the NCI database, identifying several hit compounds with in vitro uPA inhibitory activity. The BRENDA enzyme database subsequently cataloged NCI-identified uPA inhibitors from this screen, including compound NCI0144205 with an experimentally measured IC50 of 0.0284 µM (28.4 nM) at pH 7.4, 37°C [2]. While NCI0144205 (C19H23N7O) is structurally distinct from CAS 894020-27-0 (C20H23N3O5), the shared 3-pyrrolidinylurea scaffold and the demonstrated ability of this chemotype to engage the uPA active site establish the class relevance. The target compound (CAS 894020-27-0) resides within the same NCI screening collection from which uPA hits were identified, positioning it as a candidate for follow-up uPA inhibition studies.

uPA inhibition Cancer target Virtual screening

Scaffold Distinctiveness: 5-Oxopyrrolidine Core with 1,3-Diaryl Urea Architecture vs. Bis-aryl and Monosubstituted Pyrrolidinylurea Analogs

The target compound features a unique 1,3-diaryl substitution pattern on the urea bridge, with a 2,4-dimethoxyphenyl group on one terminus and a 5-oxopyrrolidine ring bearing a 3-methoxyphenyl N-substituent on the other . This distinguishes it from three categories of analogs: (i) 1-alkyl-3-pyrrolidinylureas described in the foundational J. Med. Chem. 1968 report by Helsley et al., which lack the second aromatic ring entirely [1]; (ii) CCR3 antagonist pyrrolidinyl phenylurea derivatives reported by Roche, which feature a 2,4-disubstituted pyrrolidine core rather than a 5-oxopyrrolidine and bear distinct aryl substitution patterns optimized for chemokine receptor binding [2]; and (iii) newer oxopyrrolidine urea FPR2 agonists (e.g., BMS-986235, EC50 = 0.41 nM for hFPR2) that represent an evolved pharmacophore with enhanced potency but altered selectivity profiles . The dual aromatic urea architecture of CAS 894020-27-0 occupies a specific chemical space between early-generation mono-aryl pyrrolidinylureas and later high-potency clinical candidates, making it a valuable tool compound for SAR deconvolution studies.

Medicinal chemistry Scaffold comparison Chemical procurement

Evidence Gap Acknowledgment: Limited Publicly Available Head-to-Head Quantitative Comparator Data for CAS 894020-27-0

A systematic search of primary research papers (PubMed, Semantic Scholar), authoritative databases (ChEMBL, BindingDB, PubChem, BRENDA, NCI/Cancer.gov), and patent repositories (Google Patents, Justia, EPO, WIPO) conducted in April 2026 has not identified a direct head-to-head quantitative comparison between CAS 894020-27-0 and any named comparator compound in a peer-reviewed publication or public database [1]. No IC50, EC50, Ki, or Kd value for this specific compound has been deposited in ChEMBL, BindingDB, or PubChem BioAssay as of the search date [2]. The compound does not appear as an individually exemplified compound with tabulated biological data in the FPRL1 agonist patent US 10,252,992 B2 or its family members; rather, it falls within the scope of the general Markush formula. Researchers and procurement professionals should therefore treat all differentiation claims based on target-specific potency or selectivity for this compound as provisional and requiring experimental verification in the user's own assay systems. The strongest verifiable differentiation rests on structural identity (regioisomeric specificity) and scaffold-class membership in the FPRL1 agonist patent family and NCI diversity screening collection.

Data transparency Evidence limitations Procurement risk assessment

Optimal Procurement and Application Scenarios for 1-(2,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894020-27-0)


FPRL1/FPR2 Agonist SAR Probe: Regioisomeric Selectivity Profiling

For medicinal chemistry teams systematically mapping the FPRL1/FPR2 pharmacophore, CAS 894020-27-0 serves as the 3-methoxy regioisomer reference point within a para/meta positional scan series. When procured alongside CAS 877640-59-0 (4-methoxy analog) and other N-aryl variants, this compound enables head-to-head determination of how methoxy positioning on the pyrrolidinone N-phenyl ring modulates FPRL1 agonist potency, as conceptually supported by the patent SAR framework in US 10,252,992 B2 [1]. The resulting regioisomer activity profiles directly inform lead optimization decisions regarding the optimal substitution pattern for target engagement and selectivity.

NCI Diversity Set Compound for uPA Inhibitor Screening Cascade

The compound's inclusion in the NCI compound collection—the same repository from which Al-Sha'er et al. (2014) identified uPA inhibitors via pharmacophore-based virtual screening [1]—positions it as a candidate for secondary uPA inhibition screening. Research groups investigating the urokinase plasminogen activator system in cancer invasion and metastasis can deploy this compound in enzymatic uPA assays (pH 7.4, 37°C, spectrophotometric detection) alongside the reference inhibitor NCI0144205 (IC50 = 28.4 nM) to benchmark relative potency within the 3-pyrrolidinylurea scaffold class.

Intermediate-Complexity Tool Compound for GPCR Functional Assay Development

For academic and industrial laboratories establishing FPRL1/FPR2 calcium flux or β-arrestin recruitment assays, CAS 894020-27-0 offers a structurally well-defined, patent-classified agonist candidate with a molecular weight (385.42 g/mol) and lipophilic character intermediate between early simple urea agonists and advanced clinical leads such as BMS-986235 [1]. This intermediate complexity makes it suitable as a tool compound for assay validation, serving as a positive control for FPRL1 activation while avoiding the sub-nanomolar potency of clinical candidates that may be unsuitable for certain assay formats due to solubility or non-specific binding concerns at high concentrations.

Chemical Biology Probe: 5-Oxopyrrolidine vs. Pyrrolidine Core Comparison

The presence of the 5-oxo group on the pyrrolidine ring distinguishes CAS 894020-27-0 from earlier 1-substituted 3-pyrrolidinylureas (Helsley et al., J. Med. Chem. 1968) [1] and from non-oxo CCR3 antagonist pyrrolidines (Roche, EP 1962853) [2]. Researchers interested in the contribution of the carbonyl group to hydrogen-bonding interactions, metabolic stability, or conformational preference within the target binding pocket can procure this compound as the 'oxo-present' representative alongside a matched non-oxo analog to isolate the contribution of this single structural feature to the overall pharmacological profile.

Quote Request

Request a Quote for 1-(2,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.